 
            | REACTION_CXSMILES | C(N(CC)CC)C.[NH2:8][C:9]1[CH:14]=[CH:13][CH:12]=[CH:11][C:10]=1[C:15]1[CH:20]=[CH:19][CH:18]=[CH:17][CH:16]=1.[Cl:21][CH2:22][C:23](Cl)=[O:24].C([O-])(O)=O.[Na+]>ClCCl.O>[C:10]1([C:15]2[CH:16]=[CH:17][CH:18]=[CH:19][CH:20]=2)[CH:11]=[CH:12][CH:13]=[CH:14][C:9]=1[NH:8][C:23](=[O:24])[CH2:22][Cl:21] |f:3.4| | 
| Name | |
| Quantity | 
                                                                                    26.7 g                                                                                 | 
| Type | 
                                                                                     reactant                                                                                 | 
| Smiles | 
                                                                                    C(C)N(CC)CC                                                                                 | 
| Name | |
| Quantity | 
                                                                                    41.4 g                                                                                 | 
| Type | 
                                                                                     reactant                                                                                 | 
| Smiles | 
                                                                                    NC1=C(C=CC=C1)C1=CC=CC=C1                                                                                 | 
| Name | |
| Quantity | 
                                                                                    248 mL                                                                                 | 
| Type | 
                                                                                    solvent                                                                                 | 
| Smiles | 
                                                                                    ClCCl                                                                                 | 
| Name | |
| Quantity | 
                                                                                    28.8 g                                                                                 | 
| Type | 
                                                                                     reactant                                                                                 | 
| Smiles | 
                                                                                    ClCC(=O)Cl                                                                                 | 
| Name | 
                                                                                    
                                                                                                                                                                            ice water                                                                                                                                                                     | 
| Quantity | 
                                                                                    500 mL                                                                                 | 
| Type | 
                                                                                     reactant                                                                                 | 
| Smiles |  | 
| Name | |
| Quantity | 
                                                                                    150 mL                                                                                 | 
| Type | 
                                                                                     reactant                                                                                 | 
| Smiles | 
                                                                                    C(=O)(O)[O-].[Na+]                                                                                 | 
| Name | |
| Quantity | 
                                                                                    150 mL                                                                                 | 
| Type | 
                                                                                    solvent                                                                                 | 
| Smiles | 
                                                                                    ClCCl                                                                                 | 
| Name | |
| Quantity | 
                                                                                    500 mL                                                                                 | 
| Type | 
                                                                                    solvent                                                                                 | 
| Smiles | 
                                                                                    O                                                                                 | 
| Control Type | 
                                                                                UNSPECIFIED                                                                             | 
| Setpoint | 
                                                                                -18 °C                                                                             | 
| Type | 
                                                                                CUSTOM                                                                             | 
| Details | 
                                                                                was further stirred for 1 hour at 0° C. and for 15 hours at room temperature                                                                             | 
| Rate | 
                                                                                UNSPECIFIED                                                                             | 
| RPM | 
                                                                                0                                                                             | 
| Conditions are dynamic | 
                                                                            1                                                                         | 
| Details | 
                                                                            See reaction.notes.procedure_details.                                                                         | 
| Type | 
                                                                                CUSTOM                                                                             | 
| Details | 
                                                                                The solution obtained                                                                             | 
| Type | 
                                                                                CUSTOM                                                                             | 
| Details | 
                                                                                The suspension obtained                                                                             | 
| Type | 
                                                                                STIRRING                                                                             | 
| Details | 
                                                                                After stirring                                                                             | 
| Type | 
                                                                                CUSTOM                                                                             | 
| Details | 
                                                                                the phases were separated                                                                             | 
| Type | 
                                                                                WASH                                                                             | 
| Details | 
                                                                                the organic phase was washed with half-saturated aqueous NaCl (1000 mL)                                                                             | 
| Type | 
                                                                                EXTRACTION                                                                             | 
| Details | 
                                                                                the aqueous phases were extracted with dichloromethane (250 mL)                                                                             | 
| Type | 
                                                                                DRY_WITH_MATERIAL                                                                             | 
| Details | 
                                                                                The combined organic layers were dried (MgSO4)                                                                             | 
| Type | 
                                                                                CONCENTRATION                                                                             | 
| Details | 
                                                                                concentrated under vacuum to a weight of ca. 100 g                                                                             | 
| Type | 
                                                                                STIRRING                                                                             | 
| Details | 
                                                                                After 40 minutes stirring at room temperature                                                                             | 
| Duration | 
                                                                                40 min                                                                             | 
| Type | 
                                                                                FILTRATION                                                                             | 
| Details | 
                                                                                the precipitate was filtered off                                                                             | 
| Type | 
                                                                                WASH                                                                             | 
| Details | 
                                                                                washed with dichloromethane (80 mL)                                                                             | 
| Type | 
                                                                                CUSTOM                                                                             | 
| Details | 
                                                                                dried under high vacuum                                                                             | 
| Reaction Time | 15 h | 
| Name | |
| Type | 
                                                                                    product                                                                                 | 
| Smiles | 
                                                                                    C1(=C(C=CC=C1)NC(CCl)=O)C1=CC=CC=C1                                                                                 | 
| Type | Value | Analysis | 
|---|---|---|
| AMOUNT: MASS | 8.6 g | |
| YIELD: PERCENTYIELD | 14.5% | |
| YIELD: CALCULATEDPERCENTYIELD | 14.3% | 
| Source | Open Reaction Database (ORD) | 
| Description | The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |